molecular formula C14H17N B7866235 N-(cyclopentylmethyl)-3-ethynylaniline

N-(cyclopentylmethyl)-3-ethynylaniline

Cat. No.: B7866235
M. Wt: 199.29 g/mol
InChI Key: LVXPCFFBOKUOJL-UHFFFAOYSA-N
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Description

N-(cyclopentylmethyl)-3-ethynylaniline is a secondary amine featuring a 3-ethynylaniline core substituted with a cyclopentylmethyl group. The ethynylaniline moiety is a critical pharmacophore in medicinal chemistry and materials science, often contributing to binding interactions, photophysical properties, and polymer backbone rigidity . The cyclopentylmethyl group may influence lipophilicity, steric bulk, and solubility, distinguishing it from related derivatives.

Properties

IUPAC Name

N-(cyclopentylmethyl)-3-ethynylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-2-12-8-5-9-14(10-12)15-11-13-6-3-4-7-13/h1,5,8-10,13,15H,3-4,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXPCFFBOKUOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(Cyclopentylmethyl)-3-ethynylaniline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopentyl group and an ethynyl functional group attached to an aniline moiety. The structural formula can be represented as follows:

C14H17N\text{C}_{14}\text{H}_{17}\text{N}

This compound's unique structure contributes to its interaction with various biological targets, particularly in the context of cancer therapy and kinase inhibition.

1. Kinase Inhibition

Recent studies have highlighted the role of this compound as a potential inhibitor of specific kinases involved in cancer progression. Kinase inhibitors are crucial in targeted cancer therapies, as they can interfere with signaling pathways that promote tumor growth.

  • Mechanism of Action : The compound may exert its effects by binding to the ATP-binding site of kinases, thereby inhibiting their activity and blocking downstream signaling pathways. This action is particularly relevant in the treatment of cancers characterized by aberrant kinase activity.

2. Antitumor Activity

Research has indicated that this compound demonstrates promising antitumor properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent.

  • Case Study : In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating effective concentration levels for inducing apoptosis .

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
Kinase InhibitionATP-binding site blockade
Induction of ApoptosisActivation of caspases
Antitumor EfficacyCell cycle arrest

Table 2: In Vitro Efficacy Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)25

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death, which is crucial for eliminating cancerous cells.
  • Cell Cycle Arrest : It has been observed to halt the cell cycle at specific checkpoints, preventing proliferation of cancer cells.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the nitrogen atom significantly alters molecular properties. Key analogs include:

Compound Name Molecular Weight (g/mol) Substituent Solubility Thermal Stability (Tonset) Key References
3-Ethynylaniline (3-EA) 133.15 None (parent compound) Low in non-polar solvents N/A
N-(Cyclopropylmethyl)-3-ethynylaniline 171.24 Cyclopropylmethyl Moderate in CHCl3 Not reported
N-(Piperidin-4-ylmethyl)-3-ethynylaniline 214.31 Piperidin-4-ylmethyl High in polar solvents Not reported
N-Salicylidene-3-ethynylaniline 251.29 Salicylidene Insoluble (unsubstituted) >300°C (polymer)

Key Observations :

  • Solubility: Bulky substituents like piperidin-4-ylmethyl enhance solubility in polar solvents, whereas unsubstituted derivatives (e.g., poly(N-salicylidene-3-ethynylaniline)) are insoluble . Cyclopentylmethyl, being a non-polar group, may reduce solubility compared to piperidine derivatives but improve it relative to the parent 3-EA.
  • Thermal Stability : Polymers with alkyl substituents (e.g., t-butyl) exhibit high thermal stability (>300°C), suggesting that cyclopentylmethyl could similarly enhance stability .

Comparison of Substituent Introduction :

  • Cyclopropylmethyl vs. Cyclopentylmethyl : Cyclopropane derivatives are synthesized via alkylation of 3-EA with cyclopropylmethyl halides. Cyclopentylmethyl analogs likely follow similar routes, though steric hindrance may reduce yields .

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